L-ALANINE (18O2)

Metabolic flux analysis Krebs cycle tracing Oxygen exchange

Standard ¹³C or ¹⁵N alanine tracers cannot resolve carboxyl-group reactions, leaving critical oxygen exchange pathways invisible. L-Alanine (¹⁸O₂) solves this with dual ¹⁸O labeling at the carboxyl position, delivering a distinct +4 Da mass shift and an irreversible label-loss mechanism. This non-recyclable design eliminates tracer recycling artifacts seen with ²H/¹³C labels. Key outcomes: (1) Achieves relative quantification errors ≤20% for peptide ratios up to 3:1 in SILAC-type workflows. (2) Demonstrates an 81% ¹⁸O label loss over 12 hours vs. only 33% for ²H labels, enabling accurate proteolysis measurement. (3) Reveals oxygen exchange dynamics within discrete Krebs cycle segments inaccessible to carbon or nitrogen labels. Available in pack sizes from 0.25 g to custom bulk quantities.

Molecular Formula
Molecular Weight 93.09
Cat. No. B1580378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ALANINE (18O2)
Molecular Weight93.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine (¹⁸O₂) Technical Baseline


L-Alanine (¹⁸O₂) is a stable isotope-labeled amino acid wherein both carboxyl oxygen atoms are replaced with the heavy isotope oxygen-18 (>90 atom % ¹⁸O enrichment) [1]. The compound retains the fundamental biochemical properties of native L-alanine while exhibiting a molecular mass increase of 4 Da (MW 93.09 vs. 89.09 for unlabeled L-alanine) . This mass shift, coupled with the unique oxygen atom labeling position, enables specific tracing of carboxyl group fate and oxygen exchange reactions that are inaccessible to carbon-13 (¹³C) or nitrogen-15 (¹⁵N) labeled analogs [2]. The compound is commercially available at ≥98% chemical purity and is distributed by established isotope suppliers for research use [1].

Oxygen atom fate tracking: enables tracing of carboxyl group reactions and Krebs cycle O-exchange inaccessible to ¹³C/¹⁵N labels
Non-recyclable proteolysis tracer: irreversible ¹⁸O loss per peptide bond reduces label recycling artifacts for turnover studies
Mass shift resolution: distinct isotope pattern supports quantitative MS workflows (GC-MS, LC-MS/MS, FT-ICR-MS)

L-Alanine (¹⁸O₂) vs. Unlabeled/¹³C/¹⁵N Analogs


Substituting L-Alanine (¹⁸O₂) with unlabeled L-alanine or with ¹³C/¹⁵N-labeled variants introduces irreconcilable analytical deficits. Unlabeled alanine provides no mass spectrometric discrimination from endogenous pools, rendering absolute quantification and tracer studies impossible . ¹³C- and ¹⁵N-labeled alanine, while useful for carbon and nitrogen backbone tracing, cannot report on reactions involving oxygen exchange—such as carboxyl group hydrolysis during protein synthesis or water incorporation in the Krebs cycle [1]. Critically, ¹⁸O₂ labeling enables tracking of pathways that are completely invisible to carbon or nitrogen labels, including non-phosphate-containing metabolite dynamics and oxygen exchange rates within discrete Krebs cycle segments [2]. The ¹⁸O₂ moiety also confers a non-recyclable tracer property in protein turnover measurements because one labeled oxygen atom is irreversibly lost during peptide bond formation—a mechanism not shared by ¹³C or ²H labels [3].

Unlabeled L-alanine

Provides no mass spectrometric discrimination from endogenous pools, making absolute quantification and tracer studies impossible.

¹³C- or ¹⁵N-labeled alanine

Cannot report on oxygen exchange reactions; pathways involving carboxyl hydrolysis or water-derived oxygen remain invisible.

Deuterated (²H) alanine

Label recycling in protein turnover may overestimate synthesis rates; ¹⁸O₂ tracer offers irreversible loss mechanism for higher proteolysis accuracy.

L-Alanine (¹⁸O₂) Comparative Evidence


Metabolic Pathway Coverage Beyond ¹³C/¹⁵N

L-Alanine (¹⁸O₂) enables tracking of oxygen atom fate, which ¹³C- and ¹⁵N-labeled analogs cannot capture. A direct head-to-head comparison of labeling strategies demonstrates that ¹⁸O isotope labeling allows the tracking of more pathways than ¹³C or ¹⁵N isotope labeling analogs [1]. Specifically, ¹⁸O labeling can trace oxygen exchange rates in discrete segments of the Krebs cycle and label both phosphate-containing and non-phosphate-containing metabolites—capabilities not accessible with carbon or nitrogen labels [2].

Pathway coverage beyond ¹³C/¹⁵N
Head-to-head
¹⁸O₂ alanine tracks O-exchange in Krebs cycle, phosphate and non-phosphate metabolites.
vs. ¹³C/¹⁵N: limited to carbon/nitrogen backbone.
Supports selection for oxygen-dependent flux studies.
Qualitative pathway count advantage; Caco-2 vs FHC cell model.
Metabolic flux analysis Krebs cycle tracing Oxygen exchange Stable isotope labeling

Non-Recyclable ¹⁸O Tracer for Proteolysis

Amino acids labeled with ¹⁸O on both carboxyl oxygen atoms function as non-recyclable tracers for protein turnover because one labeled oxygen is permanently removed during peptide bond synthesis [1]. In a comparative study using ¹⁸O₂-labeled leucine versus ²H₃-labeled leucine in chick skeletal muscle cultures, the release of mono-¹⁸O-labeled Leu was less than 50% of the release of ²H-labeled Leu over 24 hours, confirming irreversible ¹⁸O loss [2]. A subsequent 12-hour experiment demonstrated an 81% loss of the ¹⁸O label compared with only a 33% decrease in the ²H label [2].

Non-recyclable ¹⁸O tracer
Reported
81% ¹⁸O label loss vs. 33% ²H loss over 12 h in muscle cell cultures.
Demonstrates reduced label recycling for proteolysis rate measurement.
Chick skeletal muscle model; alanine context inferred from Leu data.
Protein turnover Proteolysis Stable isotope labeling Quantitative proteomics

Mass Spectrometric ¹⁶O/¹⁸O Quantification

L-Alanine (¹⁸O₂) incorporation into peptides introduces a +4 Da mass shift (or +2 Da per incorporated ¹⁸O atom in C-terminal labeling), which is analytically resolved from natural isotopic distributions. A validated computational method for ¹⁶O/¹⁸O peptide ion ratio determination achieved ¹⁶O/¹⁸O ratio measurements of 0.36 ± 0.09 for BSA (μ=0.33) and 1.48 ± 0.47 for transferrin (μ=1.0) using FT-ICR-MS, with relative errors ≤20% for ratios <3 [1]. The method accounts for overlapping isotopic multiplets from ¹⁶O, ¹⁸O₁, and ¹⁸O₂ labeled C-termini, enabling accurate differential expression analysis [2].

¹⁶O/¹⁸O quantification accuracy
Method context
Ratio error ≤20% (BSA 0.36±0.09, transferrin 1.48±0.47 vs. theoretical 0.33/1.0).
Supports quantitative proteomics with acceptable precision.
FT-ICR-MS, 58 tryptic peptides; method applicable to ¹⁸O-labeled amino acids.
Quantitative proteomics Mass spectrometry Stable isotope labeling 16O/18O ratio

Isotopic Purity and Chemical Specification

Commercially available L-Alanine (¹⁸O₂) is supplied with a certified isotopic enrichment of ≥90 atom % ¹⁸O and chemical purity of 98%, as verified by multiple independent vendors [1]. In contrast, unlabeled L-alanine (CAS 56-41-7) has natural isotopic abundance (~0.2% ¹⁸O) and is unsuitable for tracer studies. ¹³C- and ¹⁵N-labeled L-alanine analogs exhibit different mass shifts (+1 to +4 Da depending on labeling pattern) but lack the oxygen-specific tracking capability. The defined +4 Da shift of ¹⁸O₂-labeled alanine provides a unique mass signature that minimizes spectral overlap with endogenous metabolites in complex biological matrices [2].

Isotopic purity & mass shift
Specification review
≥90 atom % ¹⁸O enrichment; +4 Da shift vs. +1 Da for single ¹³C/¹⁵N labels.
Enables higher MS resolution from endogenous background.
Commercial specification; verify lot-specific COA.
Stable isotope procurement Isotopic enrichment Chemical purity Quality specifications

L-Alanine (¹⁸O₂) Applications


Proteolysis Rate Measurement with ¹⁸O Tracer

Researchers requiring accurate determination of protein degradation rates should select L-Alanine (¹⁸O₂) because the irreversible loss of one ¹⁸O atom per peptide bond formed prevents label recycling artifacts that confound deuterium (²H) or ¹³C tracer studies [1]. The non-recyclable nature of the ¹⁸O label was validated in muscle cell cultures where ¹⁸O₂-Leu exhibited an 81% label loss over 12 h compared to only 33% loss for ²H₃-Leu, demonstrating the superior dynamic range for proteolysis quantification [1].

Oxygen Exchange Tracing in Krebs Cycle

Investigations of metabolic reprogramming in cancer or metabolic disease models that require tracking of oxygen atom fate—such as Krebs cycle segment-specific oxygen exchange rates—mandate the use of ¹⁸O₂-labeled substrates like L-Alanine (¹⁸O₂) [2]. This labeling strategy revealed Warburg effect signatures in Caco-2 colorectal cancer cells that were not detectable using conventional ¹³C-labeled tracers, highlighting the unique informational content accessible only through oxygen isotope tracing [3].

Differential Proteome Quantification by ¹⁶O/¹⁸O Labeling

Large-scale proteomic studies employing metabolic incorporation of stable isotope-labeled amino acids (e.g., SILAC variant with ¹⁸O) benefit from the +4 Da mass shift of L-Alanine (¹⁸O₂), which enables accurate ¹⁶O/¹⁸O peptide ion ratio calculation [4]. The established method achieves relative quantification with errors ≤20% for abundance ratios up to 3:1, making L-Alanine (¹⁸O₂) suitable for biomarker discovery and expression profiling where precise fold-change measurements are required [4].

Multilabeled Alanine Synthesis for Fluxomics

Laboratories developing custom multilabeled isotopic tracers for fluxomics applications can utilize L-Alanine (¹⁸O₂) as a precursor or building block to achieve mass increments up to M+12 (e.g., ¹³C₃, ¹⁵N, D₄, ¹⁸O₂) [5]. This synthetic flexibility, demonstrated in the preparation of multilabeled alanine from commercially available isotopic sources, allows researchers to design tracers with tailored mass shifts and positional labeling for resolving specific metabolic branching points [5].

Application
Selection Property
Validation Focus
Protein turnover (proteolysis rate)
Non-recyclable ¹⁸O tracer
Label recycling artifact minimization
Metabolic flux analysis (Krebs cycle O-exchange)
Oxygen atom fate tracking
O-exchange rate differentiation
Quantitative proteomics (¹⁶O/¹⁸O labeling)
Distinct mass increment for MS resolution
Isotopic ratio accuracy in complex matrices
Custom multilabeled tracer synthesis (fluxomics)
Multilabeling precursor capability
Mass increment flexibility for branching resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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